molecular formula C12H12N2O3 B3087589 1-(3-Methoxyphenyl)-5-methylpyrazole-3-carboxylic acid CAS No. 1175929-14-2

1-(3-Methoxyphenyl)-5-methylpyrazole-3-carboxylic acid

Cat. No. B3087589
CAS RN: 1175929-14-2
M. Wt: 232.23 g/mol
InChI Key: GTRGFHTYKICSQL-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “3-Methoxyphenyl” part suggests the presence of a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a methoxy group (-O-CH3) attached to it .


Chemical Reactions Analysis

Pyrazole compounds, in general, are known to participate in various chemical reactions, often serving as precursors to pharmaceuticals and agrochemicals . The specific reactions that “1-(3-Methoxyphenyl)-5-methylpyrazole-3-carboxylic acid” would participate in would depend on the reaction conditions and other reactants present.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many pyrazole derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, handling of chemical substances requires appropriate safety measures to prevent any harmful exposure .

Future Directions

The future research directions would likely involve exploring the potential applications of this compound, particularly in the field of medicinal chemistry given the known biological activity of many pyrazole derivatives . Further studies could also focus on optimizing the synthesis process and improving the understanding of the compound’s properties .

properties

IUPAC Name

1-(3-methoxyphenyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-6-11(12(15)16)13-14(8)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRGFHTYKICSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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